2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2-iodo-1,5-dimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-3-7-4-8(10)12(2)9(7)11-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDLISRHZXOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Iodosuccinimide (NIS) in Acidic Media
NIS in dichloromethane or acetic acid at 0–25°C selectively iodinates electron-rich positions. For 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, the 2-position becomes activated due to the methyl group’s inductive effect, directing iodination. A study using analogous systems reported 65–78% yields for 3-iodo derivatives, but modifying the solvent to dimethylformamide (DMF) shifts selectivity to the 2-position (Table 1).
Table 1: Optimization of NIS-Mediated Iodination
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (2:3) |
|---|---|---|---|---|---|
| 1,5-dimethyl derivative | DCM | 25 | 12 | 42 | 1:2.5 |
| 1,5-dimethyl derivative | AcOH | 50 | 6 | 58 | 1:1.8 |
| 1,5-dimethyl derivative | DMF | 80 | 4 | 72 | 3:1 |
The enhanced selectivity in DMF arises from coordination of the solvent to the iodine electrophile, moderating its reactivity and favoring attack at the less hindered 2-position.
Directed Ortho-Metalation (DoM)
Directed metalation leverages substituents to steer functionalization. The 1-methyl group on the pyrrole nitrogen acts as a transient directing group for lithiation, followed by iodination.
Lithium-Halogen Exchange
Treatment of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 2-position. Quenching with iodine yields the target compound in 68% yield (Scheme 1).
Scheme 1:
$$ \text{1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{-78°C, THF}]{\text{LDA}} \text{2-lithio intermediate} \xrightarrow{\text{I}_2} \text{2-iodo product} $$
This method requires rigorous exclusion of moisture and oxygen to prevent side reactions.
Halogen Exchange Reactions
Halogen exchange offers a pathway to replace pre-existing halogens with iodine. A bromo or chloro precursor at the 2-position can undergo Finkelstein-like reactions.
Ullmann-Type Coupling
Using copper(I) iodide as a catalyst, 2-bromo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine reacts with sodium iodide in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, affording the iodo derivative in 81% yield. The reaction proceeds via a single-electron transfer mechanism, with DMSO stabilizing the copper intermediates.
Protection-Directed Synthesis
Temporary protection of the pyrrole nitrogen alters electronic density, enabling selective iodination.
Tosyl Protection Strategy
Protecting the 1-nitrogen with a tosyl group redirects iodination to the 2-position. After iodination using NIS, alkaline cleavage restores the free amine (Scheme 2).
Scheme 2:
$$ \text{1-Ts-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine} \xrightarrow[\text{CH}2\text{Cl}2]{\text{NIS}} \text{2-iodo-Ts-protected} \xrightarrow[\text{NaOH}]{\text{MeOH}} \text{2-iodo product} $$
This method achieves 89% regioselectivity for the 2-position, albeit requiring additional synthetic steps.
Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions install iodine via pre-functionalized partners.
Suzuki-Miyaura Coupling
A boronic ester at the 2-position reacts with iodine under palladium catalysis. While less common for iodination, this method provides flexibility when paired with halogenated precursors (Table 2).
Table 2: Palladium-Catalyzed Iodination
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 55 |
| PdCl₂(dppf) | XPhos | CsF | THF | 63 |
| Pd(PPh₃)₄ | None | NaOAc | DMF | 48 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 2 undergoes facile nucleophilic substitution, forming bonds with amines, thiols, and other nucleophiles. This reaction is critical for introducing functional groups into the pyrrolopyridine scaffold.
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing methyl groups enhance the electrophilicity of the iodine-bearing carbon. Polar aprotic solvents (e.g., DMF) accelerate the process by stabilizing transition states.
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds for structural diversification.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | Pd(OAc)₂, XPhos | Toluene, 110°C, 24 h | 2-Piperidinyl-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | 60–65% |
Key Observation :
The chemoselectivity of cross-coupling at position 2 is maintained even in the presence of other reactive sites (e.g., methyl groups), as demonstrated in the synthesis of FGFR inhibitors .
Oxidation Reactions
The methyl groups at positions 1 and 5 undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 12 h | 5-Carboxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | 40–50% | |
| SeO₂ | AcOH, reflux, 6 h | 1,5-Diformyl-1H-pyrrolo[2,3-b]pyridine | 30–35% |
Limitation :
Over-oxidation can occur with harsh conditions, leading to degradation of the pyrrolopyridine core.
FGFR Inhibition
-
Compound 4h (derived via Suzuki coupling): FGFR1–3 IC₅₀ = 7–25 nM; inhibits breast cancer cell proliferation (4T1 cells) and metastasis .
-
Mechanism : The iodine atom enhances electrophilicity, enabling covalent interaction with cysteine residues in the FGFR ATP-binding pocket .
RORC2 Inverse Agonists
-
Nitro-reduction and subsequent coupling yield analogs with oral bioavailability and IL-17 suppression (IC₅₀ < 50 nM) .
Mechanistic Pathways
-
Nucleophilic Substitution :
-
Oxidative Dehydrogenation :
Methyl groups oxidize to carbonyls via radical intermediates under acidic conditions .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry and Oncology
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling and cancer progression. Notably, it has shown effectiveness against the Insulin Growth Factor 1 Receptor (IGF-1R), which is implicated in the growth of solid tumors. Inhibiting IGF-1R can be beneficial for treating cancers that are resistant to conventional therapies .
Case Study: c-Met Inhibition
A study synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine bearing aromatic hydrazone moieties, demonstrating significant activity as c-Met inhibitors. The compounds induced apoptosis in A549 lung cancer cells and effectively arrested the cell cycle at the G2/M phase. Structure-activity relationship (SAR) analyses revealed that certain derivatives exhibited superior antitumor activity compared to others, indicating the potential for developing targeted cancer therapies based on this scaffold .
Targeting Fibroblast Growth Factor Receptors
Recent research highlighted the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is associated with various tumors; thus, targeting these receptors represents a promising strategy for cancer treatment. One derivative exhibited IC50 values of 7 nM against FGFR1 and showed efficacy in inhibiting proliferation and inducing apoptosis in breast cancer cells . This underscores the compound's versatility in targeting multiple pathways involved in tumorigenesis.
SGK-1 Kinase Inhibition
Another significant application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal and cardiovascular diseases. Compounds derived from 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine have shown promise in regulating electrolyte balance and managing conditions related to SGK-1 activity. This highlights its potential beyond oncology into broader therapeutic areas such as renal disease management .
Structure-Activity Relationships (SAR)
The exploration of SAR for various derivatives has been crucial in optimizing their biological activity. For instance, modifications on the pyrrolo[2,3-b]pyridine scaffold have led to compounds with enhanced selectivity and potency against specific kinases. This systematic approach allows researchers to design more effective inhibitors tailored for particular therapeutic targets .
Summary Table of Applications
| Application Area | Specific Targets | Key Findings |
|---|---|---|
| Oncology | IGF-1R | Inhibits tumor growth; potential for solid tumors |
| Cancer Treatment | c-Met | Induces apoptosis; effective against A549 cells |
| Renal Disease | SGK-1 | Regulates electrolyte balance; potential therapies |
| Fibroblast Growth Factor | FGFRs | Potent inhibitors; affects breast cancer cells |
Mechanism of Action
The mechanism of action of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of fibroblast growth factor receptors, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[2,3-b]pyridine scaffold shares structural similarities with other fused heterocycles, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which differ in the heteroatom (S or O vs. N) within the five-membered ring. Below is a detailed comparison:
Structural and Electronic Features
Key Research Findings
Anticancer Potential: Thieno[2,3-b]pyridines outperform pyrrolo analogs in cytotoxicity against HepG-2 cells (IC₅₀: 1.2 μM vs. >10 μM for unmodified pyrrolo derivatives), likely due to sulfur’s lipophilicity .
Kinase Inhibition : Pyrrolo[2,3-b]pyridines with halogen substituents (e.g., iodine) show enhanced selectivity for kinases like JAK2, attributed to halogen bonding with active-site residues .
Synthetic Versatility : Furo[2,3-b]pyridines are more amenable to one-pot multicomponent reactions than pyrrolo derivatives, enabling rapid library synthesis .
Biological Activity
2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. Characterized by its unique structure, which includes an iodine atom at the second position and two methyl groups at the first and fifth positions, this compound has attracted significant interest in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is C9H9IN2, with a molecular weight of 272.09 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its role as a kinase inhibitor. It has been shown to interact with various protein kinases, particularly fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it inhibits their activity and subsequently blocks downstream signaling pathways that are crucial for cell proliferation and survival.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Kinase Inhibition : This compound has been identified as a potent inhibitor of SGK-1 kinase and TNIK (TRAF2 and NCK-interacting kinase), which are involved in various cellular processes including cell growth and survival. IC50 values for these interactions have been reported to be lower than 1 nM in some cases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making them potential candidates for the development of new antibiotics.
- Anti-Cancer Potential : The compound's ability to inhibit FGFRs suggests its potential use in cancer therapy, particularly in tumors where FGFR signaling is dysregulated. This aspect is being actively researched for therapeutic applications in oncology .
Synthetic Routes
The synthesis of this compound typically involves the iodination of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in organic solvents like acetonitrile or dichloromethane at room temperature to ensure optimal yield and purity.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodine at position 5 | Potential anti-cancer activity |
| 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 and iodine at position 3 | Inhibitory effects on FGFRs |
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at position 4 | Diverse biological activities |
The presence of both iodine and methyl groups in this compound enhances its reactivity and biological activity compared to other derivatives.
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively bind to protein kinases with varying affinities depending on structural modifications. This work highlights the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against specific targets .
- Therapeutic Applications : Research into the use of this compound as a therapeutic agent for diseases mediated by SGK activity has shown promising results. The ability to inhibit SGK pathways suggests potential applications in treating conditions such as cancer and metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves halogenation and methylation steps. A common route starts with the parent pyrrolo[2,3-b]pyridine core, followed by iodination at the 2-position using N-iodosuccinimide (NIS) in a polar solvent like DMF at 0–25°C. Subsequent methylation of the 1- and 5-positions employs NaH as a base and methyl iodide (MeI) in THF . Optimization strategies include:
- Temperature Control : Maintaining 0°C during iodination minimizes side reactions.
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product in >85% purity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer: A combination of techniques is critical:
- ¹H NMR : Look for characteristic signals:
- Methyl groups at δ 2.4–2.6 ppm (singlets for N-Me and C5-Me).
- Aromatic protons in the pyrrole and pyridine rings (δ 7.1–8.3 ppm, coupling patterns confirm substitution) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₉H₁₀IN₂: 273.9971) confirms molecular formula .
- X-ray Crystallography : Resolves iodine positioning and ring conformation .
Advanced Research Questions
Q. How do structural modifications at the iodine position influence the compound's biological activity, and what experimental approaches are used to assess these effects?
Methodological Answer: Iodine’s electronegativity and size impact binding affinity. Key approaches include:
- Comparative SAR Studies : Synthesize analogs (e.g., 3-iodo vs. 5-iodo isomers) and test against targets like kinases (CDK4/6, VEGFR) using enzyme inhibition assays .
- Crystallographic Analysis : Determine iodine’s role in hydrophobic pocket interactions (e.g., in kinase active sites) .
- Biological Assays :
- Kinase Profiling : Use ATP-competitive assays (IC₅₀ values) to compare potency .
- Cellular Uptake : Radiolabeled iodine (¹²⁵I) tracks intracellular accumulation .
Table 1 : Impact of Iodine Positioning on Kinase Inhibition (Hypothetical Data)
| Substituent Position | CDK4/6 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
|---|---|---|
| 2-Iodo (Target Compound) | 12 ± 1.5 | 28 ± 3.2 |
| 3-Iodo | 45 ± 4.1 | 62 ± 5.8 |
| 5-Iodo | 85 ± 6.7 | 110 ± 9.4 |
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies:
- Standardized Assay Protocols : Use uniform conditions (e.g., ATP concentration, incubation time) for kinase assays .
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Compare substituent effects across literature (e.g., nitro groups reduce solubility but enhance reactivity ).
Example : Discrepancies in COX-2 inhibition data may stem from:
- Cell Line Differences : Human vs. murine COX-2 isoforms.
- Probe Substrates : Varied fluorogenic/colorimetric reporters .
Experimental Design Considerations
Q. How can researchers design experiments to evaluate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways .
- Stability Profiling : Assess pH-dependent degradation (e.g., simulated gastric fluid) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
